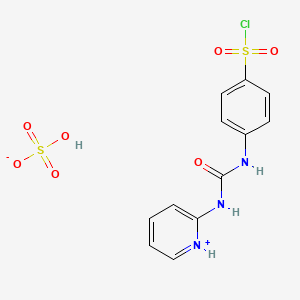![molecular formula C9H10Cl2N2O3S B7814004 2-Chloro-4-[[(dimethylamino)carbonyl]amino]benzenesulfonyl chloride CAS No. 36627-60-8](/img/structure/B7814004.png)
2-Chloro-4-[[(dimethylamino)carbonyl]amino]benzenesulfonyl chloride
Vue d'ensemble
Description
2-Chloro-4-[[(dimethylamino)carbonyl]amino]benzenesulfonyl chloride is a chemical compound known for its diverse applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a chloro group, a dimethylamino carbonyl group, and a benzenesulfonyl chloride moiety, making it a versatile reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[[(dimethylamino)carbonyl]amino]benzenesulfonyl chloride typically involves the reaction of 2-chloro-4-nitrobenzenesulfonyl chloride with dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 2-chloro-4-nitrobenzenesulfonyl chloride
Reagent: Dimethylamine
Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or chloroform, at a temperature range of 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-[[(dimethylamino)carbonyl]amino]benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles.
Hydrolysis: The compound can be hydrolyzed to form the corresponding sulfonic acid derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Electrophilic Aromatic Substitution: Reagents such as halogens, nitro compounds, and sulfonic acids are used under acidic conditions.
Hydrolysis: The reaction is carried out in the presence of water or aqueous base at elevated temperatures.
Major Products
Nucleophilic Substitution: Formation of substituted benzenesulfonamides, benzenesulfonates, and benzenesulfonyl thiols.
Electrophilic Aromatic Substitution: Formation of substituted aromatic compounds.
Hydrolysis: Formation of 2-chloro-4-[[(dimethylamino)carbonyl]amino]benzenesulfonic acid.
Applications De Recherche Scientifique
2-Chloro-4-[[(dimethylamino)carbonyl]amino]benzenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.
Biology: Employed in the modification of biomolecules such as proteins and peptides.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds, particularly as enzyme inhibitors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-[[(dimethylamino)carbonyl]amino]benzenesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of their structure and function. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-nitrobenzenesulfonyl chloride: A precursor in the synthesis of 2-Chloro-4-[[(dimethylamino)carbonyl]amino]benzenesulfonyl chloride.
4-Chloro-3-nitrobenzenesulfonyl chloride: Another sulfonyl chloride derivative with similar reactivity.
2-Chloro-5-nitrobenzenesulfonyl chloride: A structural isomer with comparable chemical properties.
Uniqueness
This compound is unique due to the presence of the dimethylamino carbonyl group, which imparts distinct reactivity and biological activity. This makes it a valuable compound in the synthesis of specialized sulfonamide derivatives and bioactive molecules.
Propriétés
IUPAC Name |
2-chloro-4-(dimethylcarbamoylamino)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2O3S/c1-13(2)9(14)12-6-3-4-8(7(10)5-6)17(11,15)16/h3-5H,1-2H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZVZVCEWXTEGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=CC(=C(C=C1)S(=O)(=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601161534 | |
| Record name | 2-Chloro-4-[[(dimethylamino)carbonyl]amino]benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601161534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36627-60-8 | |
| Record name | 2-Chloro-4-[[(dimethylamino)carbonyl]amino]benzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36627-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-[[(dimethylamino)carbonyl]amino]benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601161534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-(2-Methoxyphenyl)-1H-benzo[f]chromen-1-one](/img/structure/B7813969.png)
![2-Amino-1-[4-(methylsulfanyl)phenyl]propane-1,3-diol](/img/structure/B7813970.png)
![3-[4-(benzyloxy)phenyl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B7813976.png)




![(1-(6-Chlorobenzo[d]oxazol-2-yl)piperidin-3-yl)methanamine](/img/structure/B7814010.png)
![1-(Benzo[d]oxazol-2-yl)piperidine-3-carboxylic acid](/img/structure/B7814015.png)

